2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Positional isomerism Structure-activity relationship Pyrimidine substitution

2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CAS 1351649-00-7) is a synthetic pyrimidinyl acetamide featuring a 5-methyl-6-oxopyrimidin-1(6H)-yl core linked via an acetamide bridge to a phenoxyethyl side chain. With a molecular weight of 287.31 g/mol, a computed XLogP3-AA of 0.9, and a topological polar surface area (TPSA) of 71 Ų, this compound occupies physicochemical space distinct from common hydroxamic acid-based HDAC inhibitors and adenosine receptor antagonists within the broader pyrimidine chemotype.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 1351649-00-7
Cat. No. B2592782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide
CAS1351649-00-7
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=CN=CN(C1=O)CC(=O)NCCOC2=CC=CC=C2
InChIInChI=1S/C15H17N3O3/c1-12-9-16-11-18(15(12)20)10-14(19)17-7-8-21-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,17,19)
InChIKeyJMIKAFHHBGDOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CAS 1351649-00-7): A Pyrimidinyl Acetamide Scaffold for Specialized Research Procurement


2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CAS 1351649-00-7) is a synthetic pyrimidinyl acetamide featuring a 5-methyl-6-oxopyrimidin-1(6H)-yl core linked via an acetamide bridge to a phenoxyethyl side chain [1]. With a molecular weight of 287.31 g/mol, a computed XLogP3-AA of 0.9, and a topological polar surface area (TPSA) of 71 Ų, this compound occupies physicochemical space distinct from common hydroxamic acid-based HDAC inhibitors and adenosine receptor antagonists within the broader pyrimidine chemotype [2]. Its structural architecture places it within a class of compounds that has been investigated for diverse biological activities, though direct quantitative pharmacological data for this specific molecule remain limited in the public domain as of 2026.

Why 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide Cannot Be Substituted by Positional Isomers or In-Class Analogs


The precise position of the methyl substituent on the pyrimidinone ring fundamentally alters the electronic distribution, hydrogen-bonding topology, and steric presentation of the compound [1]. In closely related N-pyrimidinyl-2-phenoxyacetamide series, even minor changes to the pyrimidine substitution pattern have been shown to shift receptor subtype selectivity by over 100-fold (e.g., adenosine A₁/A₂A selectivity in the phenoxyacetamide chemotype) [2]. The 5-methyl regioisomer presents a distinct framework compared to the 4-methyl analog (CAS 1203083-24-2), as the methyl group at C5 rather than C4 alters the conjugated system of the pyrimidinone ring and the spatial orientation of the acetamide linker relative to the heterocycle, potentially affecting target binding, metabolic stability, and off-target profiles in ways that cannot be predicted by computed global properties alone.

Quantitative Comparative Evidence for 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide (CAS 1351649-00-7) vs. Its 4-Methyl Positional Isomer and Broader Chemotype


Positional Isomerism in the N-Pyrimidinyl-2-Phenoxyacetamide Class Determines Biological Target Engagement

The target compound's 5-methyl substitution pattern contrasts with the 4-methyl isomer (CAS 1203083-24-2). In the broader N-pyrimidinyl-2-phenoxyacetamide chemotype, substitution position on the pyrimidine ring has been demonstrated to govern receptor subtype selectivity. For adenosine A₂A antagonists, SAR studies showed that altering the pyrimidine substitution pattern modulates Kᵢ values from sub-nanomolar (Kᵢ = 0.4 nM for optimized analogs) to micromolar ranges, with selectivity indices spanning over 100-fold between closely related pyrimidine regioisomers [1]. While direct head-to-head bioactivity data for the 5-methyl vs. 4-methyl comparison are not available in the public domain, the established framework sensitivity within this chemotype indicates that these two isomers should be treated as non-interchangeable chemical entities for procurement purposes.

Positional isomerism Structure-activity relationship Pyrimidine substitution

Identical Global Physicochemical Properties Between 5-Methyl and 4-Methyl Isomers Demand Purity and Identity Verification for Procurement Quality Control

The 5-methyl target compound (CAS 1351649-00-7) and its 4-methyl positional isomer (CAS 1203083-24-2) share identical computed molecular descriptors: molecular weight 287.31 g/mol, XLogP3-AA 0.9, hydrogen bond donor count 1, hydrogen bond acceptor count 4, rotatable bond count 6, and topological polar surface area 71 Ų [1][2]. This means standard QC metrics such as mass spectrometry alone cannot distinguish the two regioisomers, necessitating orthogonal identity confirmation via chromatographic retention time comparison, NMR fingerprinting, or X-ray crystallography. The identical global properties also imply that both isomers would exhibit similar passive membrane permeability, solubility, and protein binding in the absence of specific molecular recognition events, making differentiation at the biological level entirely dependent on target-specific binding interactions.

Quality control Identity verification Physicochemical properties

Pyrimidine Hydroxy Amide HDAC6 Inhibitor Class Provides Context for the 6-Oxopyrimidin-1(6H)-yl Scaffold

The 6-oxopyrimidin-1(6H)-yl core of the target compound shares structural features with the pyrimidine hydroxy amide class of selective HDAC6 inhibitors developed by Acetylon Pharmaceuticals, where pyrimidine-based hydroxamic acids achieve HDAC6 IC₅₀ values in the low nanomolar range with significant selectivity over other HDAC isoforms [1]. However, a critical structural distinction must be noted: the target compound contains a simple acetamide rather than a hydroxamic acid zinc-binding group. This substitution eliminates the canonical HDAC zinc-chelating pharmacophore while retaining the pyrimidinone core that contributes to isoform selectivity in known HDAC6 inhibitors such as Tubastatin A (HDAC6 IC₅₀ = 15 nM) and ACY-775 (HDAC6 IC₅₀ = 7.5 nM) [2]. The absence of the hydroxamic acid moiety positions the target compound as a potentially differentiated scaffold for non-HDAC applications or as a synthetic precursor requiring further functionalization.

HDAC6 inhibition Pyrimidine hydroxy amide Epigenetic drug discovery

Limited Public Bioactivity Data Necessitates Prospective Experimental Profiling for Application-Specific Procurement

A systematic search of authoritative databases including PubChem, ChEMBL, BindingDB, and PubMed reveals no publicly available quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or cell-based activity values) for the specific compound CAS 1351649-00-7 from permissible primary sources as of May 2026 [1][2]. Target prediction based on structural similarity to the N-pyrimidinyl-2-phenoxyacetamide chemotype suggests potential interactions with adenosine receptors and kinases [3], but no experimental confirmation exists. In contrast, closely related N-pyrimidinyl-2-phenoxyacetamide derivatives have been characterized with quantitative potency data in adenosine A₂A antagonist assays [3]. This data gap means that procurement decisions must be guided by intended experimental use—as a synthetic intermediate, a screening library component, or a scaffold for derivatization—rather than by established biological performance metrics.

Data gap analysis Experimental profiling Procurement risk assessment

Recommended Application Scenarios for 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide Based on Available Evidence


Synthetic Intermediate for Structure-Activity Relationship (SAR) Expansion of the N-Pyrimidinyl-2-Phenoxyacetamide Chemotype

The 5-methyl-6-oxopyrimidin-1(6H)-yl core serves as a distinct regioisomeric scaffold for systematic SAR exploration of the N-pyrimidinyl-2-phenoxyacetamide class, which includes characterized adenosine A₂A receptor antagonists [1]. Unlike the 4-substituted analogs, the 5-methyl variant presents an altered electronic environment around the pyrimidinone ring that may confer differential target engagement. The acetamide linker is amenable to further derivatization—including conversion to hydroxamic acids for HDAC-targeted applications [2]—making this compound a valuable synthetic branching point for medicinal chemistry programs.

Negative Control or Inactive Comparator for Pyrimidine Hydroxy Amide HDAC6 Inhibitor Studies

Because the target compound bears a simple acetamide rather than the hydroxamic acid zinc-binding group essential for HDAC inhibition, it is predicted to lack HDAC6 inhibitory activity despite sharing the pyrimidinone core with potent HDAC6 inhibitors such as Tubastatin A and ACY-775 [2]. This makes it a structurally matched negative control for cell-based and biochemical assays evaluating HDAC6-targeted pyrimidine hydroxy amides, where controlling for scaffold-derived off-target effects is critical.

Diversity-Oriented Screening Library Component for Phenotypic and Target-Based Discovery

With a molecular weight of 287.31 g/mol and XLogP3-AA of 0.9, this compound occupies favorable lead-like chemical space [1]. Its inclusion in diversity screening libraries enables exploration of the pyrimidinone-phenoxyethyl pharmacophore across a broad panel of biological targets, including kinases, GPCRs, and epigenetic enzymes, where the specific 5-methyl substitution may confer selectivity advantages not achievable with the more extensively characterized 4-methyl or 4,6-disubstituted pyrimidine analogs [3].

Regioisomeric Reference Standard for Analytical Method Development and Quality Control

Given that the 5-methyl (CAS 1351649-00-7) and 4-methyl (CAS 1203083-24-2) isomers share identical molecular weight, formula, and computed global properties [1][3], this compound serves as an essential reference standard for developing HPLC, UPLC, or NMR methods capable of resolving these regioisomers. Procurement of both isomers enables robust method validation and ensures that synthetic workflows or purchased materials are not contaminated with the undesired regioisomer.

Quote Request

Request a Quote for 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.